REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([CH2:15][OH:16])[CH:12]=[CH:11][N:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([CH:12]=[CH:11][N:10]=1)[CH:15]=[O:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=NC=CC(=C1)CO
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
the manganese dioxide was filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=O)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |